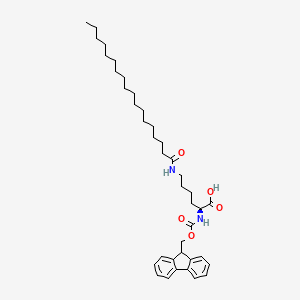

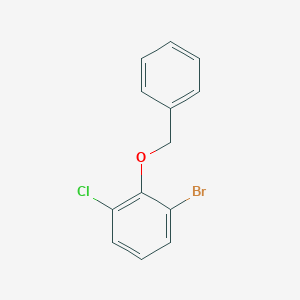

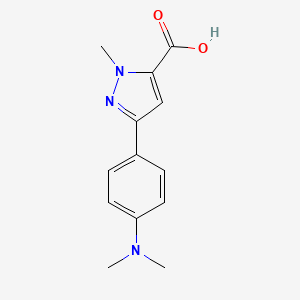

![molecular formula C13H17ClN2O B6333445 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95% CAS No. 1047657-65-7](/img/structure/B6333445.png)

1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic indoline compound . These types of compounds are found in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .

Synthesis Analysis

The synthesis of 1’-methylspiro[indole-3,4’-piperidin] derivatives involves the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride with different substituents under alkaline conditions . This results in the formation of its derivatives .Molecular Structure Analysis

The molecular structure of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride has been analyzed using molecular docking . The binding modes of the compound with three different target proteins have been investigated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride include the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride .科学的研究の応用

Antitumor Activity

1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), BEL-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound’s ability to inhibit cell proliferation is attributed to its interaction with target proteins such as CDK, c-Met, and EGFR, as revealed by molecular docking studies . The binding energies suggest a strong affinity, which is crucial for the development of new anticancer drugs.

Molecular Docking and Drug Design

The spirocyclic indoline structure of this compound makes it a valuable scaffold in drug design. Molecular docking studies have shown that it can bind effectively to key proteins involved in cancer progression . This property is leveraged in the design of novel drug candidates, where the compound’s derivatives are synthesized and evaluated for their bioactivity and binding efficiency.

Pharmacophore Development

In medicinal chemistry, the compound serves as a pharmacophore model for developing new drugs with enhanced antiproliferative activities. By introducing various substituents, researchers can create derivatives that show improved potency and selectivity against cancer cell lines .

Kinase Inhibition Studies

The compound’s derivatives have been evaluated for their ability to act as kinase inhibitors, which is a promising approach in targeted cancer therapy. Kinase inhibition can lead to the suppression of tumor growth and metastasis, making these derivatives potential candidates for further evaluation .

Structure-Activity Relationship (SAR) Analysis

Researchers utilize this compound to perform SAR analysis, which helps in understanding the relationship between the chemical structure of a compound and its biological activity. This analysis is fundamental in optimizing the antitumor properties of the derivatives .

Bioactivity Experimentation

The compound is used in preliminary bioactivity experiments to assess its effects on cellular processes. These experiments provide insights into the compound’s mechanism of action and its potential therapeutic applications .

Molecular Dynamics Simulations

To complement molecular docking studies, molecular dynamics simulations are performed to evaluate the binding stabilities between the compound’s derivatives and their target receptors. This helps in predicting the efficacy and stability of potential drug candidates .

作用機序

Target of Action

The primary targets of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride are CDK, c-Met, and EGFR protein crystals . These proteins play crucial roles in cell proliferation and survival, making them important targets for anti-tumor agents.

Mode of Action

The compound interacts with its targets through molecular docking , a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The binding energies of the compound with CDK, c-Met, and EGFR protein crystals are -44.3583 kcal/mol, -38.3292 kcal/mol, -33.3653 kcal/mol, respectively . This suggests a strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .

Result of Action

The compound exhibits good antiproliferative activities against A549, BEL-7402, and HeLa cell lines . In particular, compound B5, a derivative of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride, showed the highest potency against BEL-7402 cell lines with an IC50 value of 30.03±0.43 μg/mL .

将来の方向性

The future directions for the research on 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride could involve further evaluation such as the kinase experiment . The compound and its derivatives have shown good antiproliferative activities against certain types of cell lines, which encourages further evaluation .

特性

IUPAC Name |

1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXLJSYQSBXFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

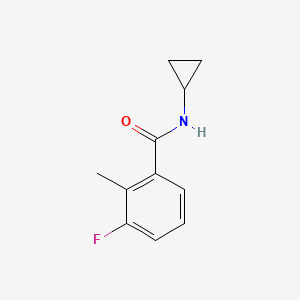

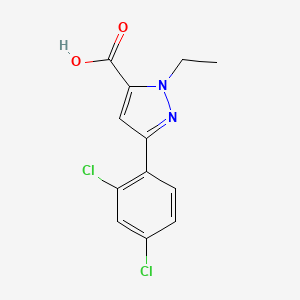

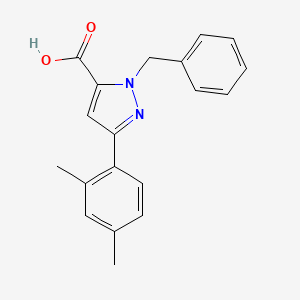

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

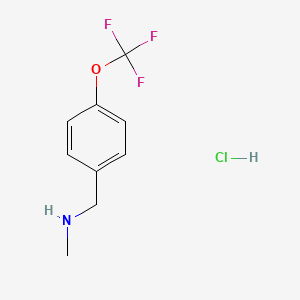

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)